![molecular formula C19H17N3O3S B2401543 N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 1007192-26-8](/img/structure/B2401543.png)
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon.
Vorbereitungsmethoden
The synthesis of N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to form the thieno[3,4-c]pyrazole ring system. The final step involves the acylation of the pyrazole nitrogen with benzoyl chloride to yield the target compound .
Analyse Chemischer Reaktionen
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide has shown promise in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets within cancer cells. It is believed to inhibit key enzymes and signaling pathways that are crucial for cancer cell proliferation and migration. The compound’s structure allows it to form strong hydrogen bonds with the active sites of these enzymes, thereby blocking their activity and leading to the suppression of tumor growth .
Vergleich Mit ähnlichen Verbindungen
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide can be compared with other heterocyclic compounds such as:
Pyrazole derivatives: These compounds also exhibit anticancer properties but may differ in their specific targets and efficacy.
Imidazole derivatives: Commonly used in anticancer drugs, imidazole derivatives have a different ring structure but similar biological activities.
1,2,3-Triazole derivatives: Known for their stability and biological activities, these compounds share some structural similarities with the target compound but differ in their specific applications and mechanisms of action.
Biologische Aktivität
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer research and as a therapeutic agent. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a thieno[3,4-c]pyrazole ring system, which is known for various biological activities. The presence of the methoxyphenyl group enhances its lipophilicity and potential bioactivity.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Condensation : 4-methoxybenzaldehyde is reacted with thiosemicarbazide to form a thiosemicarbazone intermediate.
- Cyclization : The intermediate undergoes cyclization with α-bromoacetophenone to form the thieno[3,4-c]pyrazole structure.
- Acylation : The final step involves acylation of the pyrazole nitrogen with benzoyl chloride to yield the target compound.
Anticancer Properties
This compound has shown significant promise as an anticancer agent. Research indicates that it inhibits the proliferation and migration of various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for cancer cell survival and growth.
Case Study:
In vitro studies demonstrated that this compound reduced cell viability in breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM. Furthermore, it induced apoptosis through caspase activation, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by acting as a selective inhibitor of phosphodiesterase 4 (PDE4), which plays a role in the modulation of inflammatory responses.
Research Findings:
A study reported that this compound significantly reduced lipopolysaccharide (LPS)-induced inflammation in human macrophages by lowering levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Kinase Inhibition : It inhibits key kinases involved in signaling pathways that promote cancer cell proliferation.
- PDE4 Inhibition : By inhibiting PDE4, it increases cAMP levels, leading to reduced inflammatory responses.
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-25-15-9-7-14(8-10-15)22-18(16-11-26(24)12-17(16)21-22)20-19(23)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFXZJJWNNCFBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.